molecular formula C44H38Cl2P2 B6321715 Triphenyl-[[2-(triphenylphosphaniumylmethyl)phenyl]methyl]phosphonium dichloride CAS No. 47861-42-7

Triphenyl-[[2-(triphenylphosphaniumylmethyl)phenyl]methyl]phosphonium dichloride

Cat. No.: B6321715
CAS No.: 47861-42-7
M. Wt: 699.6 g/mol
InChI Key: SHXLYFAWLZAADP-UHFFFAOYSA-L
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Description

Triphenyl-[[2-(triphenylphosphaniumylmethyl)phenyl]methyl]phosphonium dichloride is a complex organophosphorus compound. It is characterized by the presence of multiple phenyl groups attached to phosphonium ions, making it a versatile reagent in organic synthesis and catalysis. This compound is known for its stability and reactivity, which makes it valuable in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triphenyl-[[2-(triphenylphosphaniumylmethyl)phenyl]methyl]phosphonium dichloride typically involves the reaction of triphenylphosphine with appropriate halogenated precursors. One common method is the quaternization of triphenylphosphine with benzyl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using automated reactors. The process is optimized for yield and efficiency, often employing continuous flow techniques and advanced purification methods. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

Triphenyl-[[2-(triphenylphosphaniumylmethyl)phenyl]methyl]phosphonium dichloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted phosphonium salts, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Triphenyl-[[2-(triphenylphosphaniumylmethyl)phenyl]methyl]phosphonium dichloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Triphenyl-[[2-(triphenylphosphaniumylmethyl)phenyl]methyl]phosphonium dichloride involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form stable complexes with transition metals, facilitating catalytic processes. The phenyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in different reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triphenyl-[[2-(triphenylphosphaniumylmethyl)phenyl]methyl]phosphonium dichloride is unique due to its complex structure, which provides enhanced stability and reactivity. The presence of multiple phenyl groups and the quaternary phosphonium center make it a versatile reagent with a wide range of applications in various fields .

Properties

IUPAC Name

triphenyl-[[2-(triphenylphosphaniumylmethyl)phenyl]methyl]phosphanium;dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H38P2.2ClH/c1-7-23-39(24-8-1)45(40-25-9-2-10-26-40,41-27-11-3-12-28-41)35-37-21-19-20-22-38(37)36-46(42-29-13-4-14-30-42,43-31-15-5-16-32-43)44-33-17-6-18-34-44;;/h1-34H,35-36H2;2*1H/q+2;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXLYFAWLZAADP-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC=CC=C2C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7.[Cl-].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H38Cl2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

699.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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